molecular formula C9H18O3 B12592619 (2R,4R,5R)-1-methoxy-5-methylhept-6-ene-2,4-diol CAS No. 646520-79-8

(2R,4R,5R)-1-methoxy-5-methylhept-6-ene-2,4-diol

Cat. No.: B12592619
CAS No.: 646520-79-8
M. Wt: 174.24 g/mol
InChI Key: GITGRBDGRVPUDD-IWSPIJDZSA-N
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Description

(2R,4R,5R)-1-methoxy-5-methylhept-6-ene-2,4-diol is an organic compound with a complex structure that includes multiple chiral centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R,5R)-1-methoxy-5-methylhept-6-ene-2,4-diol typically involves multiple steps, including the formation of the heptene backbone and the introduction of the methoxy and diol functional groups. Common synthetic routes may involve the use of Grignard reagents, aldol reactions, and selective reduction processes. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2R,4R,5R)-1-methoxy-5-methylhept-6-ene-2,4-diol can undergo various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bond in the heptene backbone can be reduced to form a saturated compound.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce a fully saturated heptane derivative.

Scientific Research Applications

(2R,4R,5R)-1-methoxy-5-methylhept-6-ene-2,4-diol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R,4R,5R)-1-methoxy-5-methylhept-6-ene-2,4-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The pathways involved can vary depending on the specific application and context of use.

Properties

CAS No.

646520-79-8

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

(2R,4R,5R)-1-methoxy-5-methylhept-6-ene-2,4-diol

InChI

InChI=1S/C9H18O3/c1-4-7(2)9(11)5-8(10)6-12-3/h4,7-11H,1,5-6H2,2-3H3/t7-,8-,9-/m1/s1

InChI Key

GITGRBDGRVPUDD-IWSPIJDZSA-N

Isomeric SMILES

C[C@H](C=C)[C@@H](C[C@H](COC)O)O

Canonical SMILES

CC(C=C)C(CC(COC)O)O

Origin of Product

United States

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